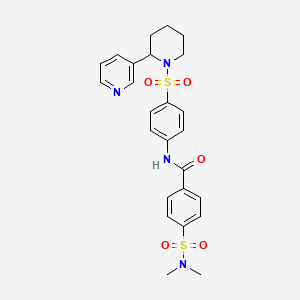![molecular formula C14H16N6O2S2 B2830727 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine CAS No. 1903166-41-5](/img/structure/B2830727.png)
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core and a thiophene-sulfonyl-piperazine moiety, makes it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyrazine core through cyclization reactions. The thiophene-sulfonyl-piperazine moiety is then introduced via sulfonylation reactions.
Formation of Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting 3-methyl-1,2,4-triazole with a suitable pyrazine derivative under cyclization conditions. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Thiophene-Sulfonyl-Piperazine Moiety: The thiophene-sulfonyl-piperazine moiety is introduced through a sulfonylation reaction. This involves reacting the triazolopyrazine core with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile at room temperature.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or alkoxy derivatives
Aplicaciones Científicas De Investigación
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. .
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its bioactivity.
Molecular Targets: The compound targets enzymes such as c-Met kinase and VEGFR-2, which are involved in cell signaling pathways related to cancer.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine can be compared with other triazolopyrazine derivatives:
-
Similar Compounds
-
Uniqueness: : The presence of the thiophene-2-sulfonyl-piperazine moiety in this compound distinguishes it from other similar compounds
Propiedades
IUPAC Name |
3-methyl-8-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-16-17-14-13(15-4-5-20(11)14)18-6-8-19(9-7-18)24(21,22)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZUOUCOGLUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)
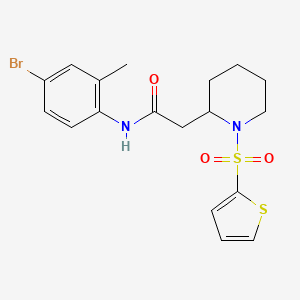
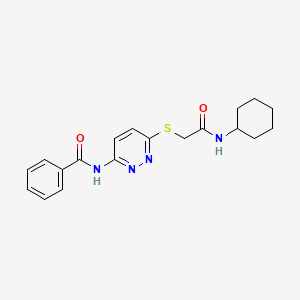
![[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2830652.png)
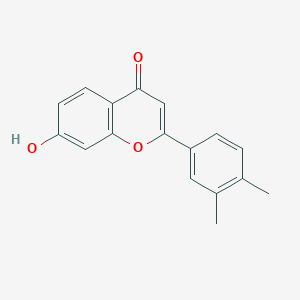

![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
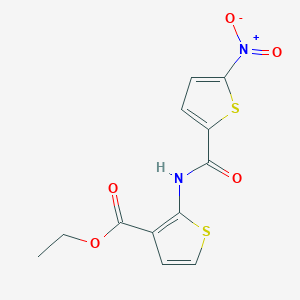
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
